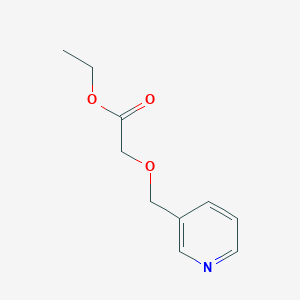

Ethyl 2-((pyridin-3-yl)methoxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO3 |

|---|---|

Molecular Weight |

195.21 g/mol |

IUPAC Name |

ethyl 2-(pyridin-3-ylmethoxy)acetate |

InChI |

InChI=1S/C10H13NO3/c1-2-14-10(12)8-13-7-9-4-3-5-11-6-9/h3-6H,2,7-8H2,1H3 |

InChI Key |

RCEJNKPHMVKJTO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COCC1=CN=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Pyridin 3 Yl Methoxy Acetate

Hydrolysis and Saponification Kinetics and Mechanisms

The ester group in Ethyl 2-((pyridin-3-yl)methoxy)acetate is susceptible to cleavage by water through hydrolysis, a reaction that can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid, the ester undergoes hydrolysis to yield 2-((pyridin-3-yl)methoxy)acetic acid and ethanol. The reaction is reversible and its mechanism involves several key steps. Initially, the carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol regenerate the acid catalyst and produce the carboxylic acid.

The rate of this reaction is influenced by factors such as the concentration of the acid catalyst, temperature, and the steric and electronic properties of the ester. For analogous esters, the rate of hydrolysis is observed to increase with the strength and concentration of the acid catalyst.

Table 1: Illustrative Rate Constants for Acid-Catalyzed Hydrolysis of Analogous Esters

| Ester | Acid Catalyst | Temperature (°C) | Rate Constant (k) |

| Ethyl Acetate (B1210297) | 0.1 M HCl | 25 | 2.5 x 10⁻⁵ s⁻¹ |

| Methyl Benzoate | 1.0 M H₂SO₄ | 50 | 1.2 x 10⁻⁴ s⁻¹ |

This data is provided for illustrative purposes for analogous simple esters and does not represent experimentally determined values for this compound.

Base-Promoted Saponification

Base-promoted hydrolysis, or saponification, is an irreversible process that converts the ester into a carboxylate salt and an alcohol. masterorganicchemistry.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is quickly deprotonated by the strong base to form a carboxylate salt, driving the reaction to completion. masterorganicchemistry.com

The kinetics of saponification are typically second-order, being first-order in both the ester and the hydroxide ion. chemrxiv.org The rate is influenced by the concentration and strength of the base, temperature, and the solvent.

Table 2: Illustrative Second-Order Rate Constants for Saponification of Analogous Esters

| Ester | Base | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) |

| Ethyl Acetate | NaOH | 25 | 0.11 |

| Ethyl Benzoate | KOH | 30 | 0.023 |

This data is provided for illustrative purposes for analogous simple esters and does not represent experimentally determined values for this compound.

Transesterification Reactions and Their Applications

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org This reaction is typically catalyzed by an acid or a base. wikipedia.org

Alcoholysis of the Ester Group

When this compound is treated with an alcohol in the presence of a catalyst, the ethyl group of the ester can be replaced by the alkyl group of the reacting alcohol. For example, reaction with methanol would yield Mthis compound and ethanol. The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

Mechanism of Ester Exchange

The mechanism of transesterification is similar to that of hydrolysis. masterorganicchemistry.com Under acidic conditions, the carbonyl oxygen is protonated, followed by nucleophilic attack by the new alcohol. byjus.com In a base-catalyzed reaction, the alcohol is first deprotonated to form a more nucleophilic alkoxide, which then attacks the carbonyl carbon of the ester. byjus.com In both cases, a tetrahedral intermediate is formed, which then collapses to release the original alcohol and form the new ester. masterorganicchemistry.com

Reactions Involving the Pyridine (B92270) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophilic and basic center, allowing it to participate in various reactions.

One of the fundamental reactions of the pyridine nitrogen is N-alkylation. This occurs when the nitrogen atom attacks an electrophilic carbon, such as that in an alkyl halide, to form a pyridinium (B92312) salt. For this compound, reaction with an alkyl halide (e.g., methyl iodide) would result in the formation of a quaternary ammonium salt, where the pyridine nitrogen becomes positively charged and bonded to the alkyl group. The rate and success of this reaction depend on the nature of the alkylating agent and the reaction conditions.

Another common reaction is N-oxidation, where the pyridine nitrogen is oxidized to form a pyridine N-oxide. This is typically achieved using oxidizing agents like hydrogen peroxide or a peroxy acid. The resulting N-oxide has altered electronic properties, which can influence the reactivity of the pyridine ring itself. acs.orgnih.gov

Furthermore, the nitrogen atom can act as a ligand and coordinate to metal ions. wikipedia.orgjscimedcentral.com The lone pair of electrons on the nitrogen can be donated to a metal center, forming a coordination complex. The stability and structure of these complexes depend on the metal ion, the other ligands present, and the steric and electronic properties of the pyridine derivative. wikipedia.orgjscimedcentral.com For this compound, the presence of other potential coordinating atoms (the ether and ester oxygens) could lead to the formation of more complex chelate structures with certain metal ions.

N-Alkylation and N-Acylation Reactions

The pyridine ring in this compound contains a nitrogen atom with a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles.

N-Alkylation: In principle, the pyridine nitrogen can be alkylated using alkyl halides or other alkylating agents. This reaction would result in the formation of a pyridinium salt. The general reaction is as follows:

Pyridine + R-X → N-Alkylpyridinium halide

No specific examples of N-alkylation of this compound have been documented.

N-Acylation: Similarly, the pyridine nitrogen can be acylated using acyl chlorides or anhydrides. This reaction, typically carried out in the presence of a non-nucleophilic base, would yield an N-acylpyridinium species. These are often highly reactive intermediates.

Pyridine + RCOCl → N-Acylpyridinium chloride

Specific studies on the N-acylation of this compound are not available in the reviewed literature.

Coordination Chemistry with Metal Centers

The nitrogen atom of the pyridine ring and the oxygen atoms of the ether and ester functionalities in this compound are potential coordination sites for metal ions. Pyridine and its derivatives are well-known ligands in coordination chemistry, forming stable complexes with a wide range of transition metals. wikipedia.org The coordination can lead to the formation of various supramolecular structures. nih.gov

No specific studies detailing the coordination chemistry of this compound with any metal centers have been reported.

Reactions at the Methylene Bridge (–OCH2–)

The methylene bridge in the methoxyacetate (B1198184) moiety is activated by the adjacent oxygen atom.

Oxidation Reactions

The C-H bonds of the methylene group adjacent to the ether oxygen are susceptible to oxidation. Oxidizing agents can convert this group into a carbonyl functionality. For instance, ethers can be oxidized to esters under certain conditions. acs.org

Specific experimental data on the oxidation of the methylene bridge in this compound is not documented.

Radical Reactions and Mechanisms

Ethers are known to undergo radical reactions, typically involving the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen to form a stabilized radical. acs.orglibretexts.org These radicals can then participate in various subsequent reactions.

There is no specific information available in the literature regarding radical reactions involving the methylene bridge of this compound.

Functional Group Interconversions and Derivatization

Reduction of the Ester Moiety

The ethyl ester group in this compound can be reduced to a primary alcohol. This is a common transformation in organic synthesis.

Table 1: General Conditions for Ester Reduction

| Reducing Agent | Product(s) | General Conditions |

| Lithium aluminum hydride (LiAlH4) | Primary alcohol and ethanol | Anhydrous ether or THF, followed by aqueous workup |

| Diisobutylaluminium hydride (DIBALH) | Aldehyde and ethanol | Low temperature (e.g., -78 °C) in a non-polar solvent |

This table represents general reactivity and is not based on specific studies of this compound.

The reduction of the ester would yield 2-((pyridin-3-yl)methoxy)ethan-1-ol. However, no specific literature reports the reduction of this compound.

Amidation and Other Nucleophilic Acyl Substitution Reactions

The ester functional group in this compound is an important site for chemical modification, readily undergoing nucleophilic acyl substitution reactions. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. This class of reactions is fundamental in the synthesis of a variety of derivatives with potential applications in medicinal chemistry and materials science.

A prominent example of this reactivity is amidation , where the ester is converted into an amide. This transformation is typically achieved by reacting the ester with a primary or secondary amine. The reaction generally requires elevated temperatures or the use of a catalyst to proceed at a reasonable rate. For instance, the direct amidation of esters with amines can be facilitated by Lewis acids such as iron(III) chloride under solvent-free conditions. While specific studies on this compound are not extensively documented, the general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby promoting the nucleophilic attack by the amine.

Another important nucleophilic acyl substitution is hydrazinolysis , the reaction of the ester with hydrazine (N₂H₄). This reaction typically proceeds by heating the ester with hydrazine hydrate in a suitable solvent, such as ethanol. The resulting product is the corresponding acyl hydrazide, 2-((pyridin-3-yl)methoxy)acetohydrazide. Acyl hydrazides are valuable synthetic intermediates, serving as precursors for the synthesis of various heterocyclic compounds.

Hydrolysis , the reaction with water, is another key nucleophilic acyl substitution reaction. The hydrolysis of esters can be catalyzed by either acid or base. chemguide.co.uk

Acid-catalyzed hydrolysis is a reversible process where the ester is heated with an excess of water in the presence of a strong acid catalyst. chemguide.co.uk This reaction yields the corresponding carboxylic acid, 2-((pyridin-3-yl)methoxy)acetic acid, and ethanol.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that is generally preferred for its higher completion rate. chemguide.co.uk The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide. The initial products are the corresponding carboxylate salt (e.g., sodium 2-((pyridin-3-yl)methoxy)acetate) and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the free carboxylic acid. chemguide.co.uk

The general conditions for these nucleophilic acyl substitution reactions are summarized in the table below, based on analogous transformations of similar esters.

| Reaction | Nucleophile | Reagents and Conditions | Product |

| Amidation | Primary/Secondary Amine | Amine, Heat or Lewis Acid Catalyst (e.g., FeCl₃) | N-substituted-2-((pyridin-3-yl)methoxy)acetamide |

| Hydrazinolysis | Hydrazine | Hydrazine hydrate, Ethanol, Reflux | 2-((pyridin-3-yl)methoxy)acetohydrazide |

| Acid-Catalyzed Hydrolysis | Water | Dilute Acid (e.g., HCl, H₂SO₄), Heat | 2-((pyridin-3-yl)methoxy)acetic acid |

| Base-Catalyzed Hydrolysis | Hydroxide ion | Aqueous Base (e.g., NaOH), Heat, then Acid Workup | 2-((pyridin-3-yl)methoxy)acetic acid |

Reactions Targeting the Aromatic Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The nitrogen atom in the ring deactivates the aromatic system towards electrophilic attack and directs incoming electrophiles primarily to the 3- and 5-positions. Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. youtube.com

Electrophilic Aromatic Substitution:

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring of this compound are generally more challenging compared to benzene and require forcing conditions. The deactivating effect of the nitrogen atom means that powerful electrophiles and often high temperatures are necessary.

Nitration: The introduction of a nitro group onto the pyridine ring typically requires harsh conditions, such as treatment with a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The substitution is expected to occur at the positions meta to the ring nitrogen, which are the 2-, 4-, and 6-positions relative to the 3-methoxymethyl substituent.

Halogenation: Direct halogenation of the pyridine ring also necessitates forcing conditions. For instance, bromination might be achieved using bromine in oleum at high temperatures.

Nucleophilic Aromatic Substitution:

The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present at the 2-, 4-, or 6-positions. youtube.com However, in the case of this compound, there are no such leaving groups on the pyridine ring. Therefore, direct SNAr reactions are unlikely.

However, reactions with powerful nucleophiles, such as organometallic reagents, can lead to addition to the pyridine ring. For example, organolithium or Grignard reagents can add to the C=N bond, typically at the 2- or 6-position. Subsequent oxidation of the resulting dihydropyridine intermediate can lead to the formation of a substituted pyridine.

The expected reactivity of the pyridine ring is summarized in the table below, based on the known chemistry of pyridine and its derivatives.

| Reaction Type | Reagent | Expected Conditions | Potential Product(s) |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | High Temperature | Ethyl 2-(((nitro-pyridin-3-yl))methoxy)acetate |

| Electrophilic Halogenation | Br₂ / Oleum | High Temperature | Ethyl 2-(((bromo-pyridin-3-yl))methoxy)acetate |

| Nucleophilic Addition | Organolithium Reagent (RLi) | Anhydrous solvent, Low Temperature, followed by Oxidation | Ethyl 2-(((R-pyridin-3-yl))methoxy)acetate |

It is important to note that the specific reaction conditions and the regioselectivity of these reactions on this compound would need to be determined experimentally. The presence of the ether and ester functionalities might also influence the outcome of these reactions, potentially leading to side reactions under harsh conditions.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 2-((pyridin-3-yl)methoxy)acetate. Through one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, the precise connectivity of atoms and the electronic environment of each nucleus can be established.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (δ 7.0-8.6 ppm). The protons adjacent to the nitrogen atom (at C2 and C6) are typically the most deshielded and appear furthest downfield. The methylene protons of the ether linkage (-O-CH₂-Py) and the other methylene group adjacent to the ester carbonyl (-O-CH₂-C=O) would resonate in the midfield region. The ethyl group of the ester will show a characteristic quartet for the -O-CH₂- protons and a triplet for the terminal -CH₃ protons, typically in the upfield region of the spectrum.

Analysis of the coupling constants (J values) helps to determine the spatial relationship between neighboring protons. For instance, ortho, meta, and para couplings within the pyridine ring will have distinct J values, aiding in the assignment of the signals to specific protons on the 3-substituted ring.

Interactive Data Table: Predicted ¹H NMR Data (Note: The following data is a prediction based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 (Pyridine) | ~8.55 | d (doublet) | ~2.0 |

| H-6 (Pyridine) | ~8.50 | dd (doublet of doublets) | ~4.8, 1.5 |

| H-4 (Pyridine) | ~7.70 | dt (doublet of triplets) | ~7.8, 2.0 |

| H-5 (Pyridine) | ~7.30 | dd (doublet of doublets) | ~7.8, 4.8 |

| Py-CH₂-O | ~4.60 | s (singlet) | - |

| O-CH₂-C=O | ~4.15 | s (singlet) | - |

| O-CH₂-CH₃ | ~4.20 | q (quartet) | ~7.1 |

| O-CH₂-CH₃ | ~1.25 | t (triplet) | ~7.1 |

¹³C NMR Spectral Analysis and DEPT Techniques

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The carbonyl carbon of the ester group is typically found in the most downfield region (δ 165-175 ppm). The carbon atoms of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The carbons of the methylene groups and the ethyl group appear in the more upfield region.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. A DEPT-135 experiment, for instance, will show CH₃ and CH signals as positive peaks, while CH₂ signals appear as negative peaks, and quaternary carbons are absent. libretexts.orglibretexts.org This technique is crucial for confirming the assignments made from the broadband-decoupled ¹³C NMR spectrum.

Interactive Data Table: Predicted ¹³C NMR and DEPT-135 Data (Note: The following data is a prediction based on typical chemical shifts. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |

| C=O (Ester) | ~170.0 | Absent |

| C-2 (Pyridine) | ~149.5 | Positive (CH) |

| C-6 (Pyridine) | ~149.0 | Positive (CH) |

| C-4 (Pyridine) | ~135.5 | Positive (CH) |

| C-3 (Pyridine) | ~134.0 | Absent |

| C-5 (Pyridine) | ~123.5 | Positive (CH) |

| Py-CH₂-O | ~72.0 | Negative (CH₂) |

| O-CH₂-C=O | ~68.0 | Negative (CH₂) |

| O-CH₂-CH₃ | ~61.0 | Negative (CH₂) |

| O-CH₂-CH₃ | ~14.0 | Positive (CH₃) |

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Determination

Two-dimensional (2D) NMR experiments provide correlational data that helps to piece together the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing the proton-proton networks within the pyridine and ethyl fragments.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. researchgate.net Each peak in the 2D map connects a specific proton signal on one axis to its attached carbon signal on the other axis, allowing for unambiguous C-H assignments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. nih.govmdpi.com

Vibrational Modes of Ester Carbonyl and Ether Linkages

The IR spectrum of this compound will exhibit strong, characteristic absorption bands for its key functional groups.

Ester Carbonyl (C=O) Stretch: A very strong and sharp absorption band is expected in the region of 1735-1755 cm⁻¹. spectroscopyonline.com This is one of the most prominent peaks in the spectrum and is a clear indicator of the ester group.

Ether (C-O-C) Stretches: The ether linkages will produce characteristic C-O stretching vibrations. Two distinct stretching bands are anticipated: an asymmetric C-O-C stretch, typically appearing around 1200-1250 cm⁻¹, and a symmetric stretch at a lower wavenumber. mdpi.com For the ester, a strong C-O stretch associated with the C(=O)-O-C linkage is also expected around 1200 cm⁻¹. spectroscopyonline.com

Characteristic Pyridine Ring Vibrations

The pyridine ring gives rise to several characteristic absorption bands in the IR spectrum.

C=C and C=N Ring Stretching: A series of bands, typically of medium to weak intensity, are found in the 1400-1600 cm⁻¹ region. nih.gov These correspond to the stretching vibrations of the C=C and C=N bonds within the aromatic ring. pw.edu.pl

C-H Aromatic Stretching: These vibrations occur above 3000 cm⁻¹, usually in the 3000-3150 cm⁻¹ range. pw.edu.pl

C-H Out-of-Plane Bending: Strong absorption bands in the 700-900 cm⁻¹ region arise from the out-of-plane bending of the C-H bonds on the pyridine ring. The exact position of these bands can provide information about the substitution pattern of the ring.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Ester | C=O Stretch | 1735 - 1755 | Strong, Sharp |

| Ester / Ether | C-O Stretch | 1100 - 1250 | Strong |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Weak |

| Aromatic C-H | C-H Stretch | 3000 - 3150 | Medium to Weak |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of the mass-to-charge ratio of the resulting ions, a wealth of information can be obtained.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, which allows for the determination of its elemental composition. For this compound (C10H13NO3), the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, confirms the molecular formula and rules out other potential structures with the same nominal mass.

Table 1: Theoretical Exact Mass for this compound

| Molecular Formula | Ion Type | Theoretical Exact Mass (m/z) |

| C10H13NO3 | [M+H]+ | 196.0968 |

| [M+Na]+ | 218.0787 |

This table presents the calculated theoretical exact masses for the protonated and sodiated adducts of this compound. These values serve as a reference for experimental HRMS data.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

The fragmentation pattern of a molecule in mass spectrometry is highly dependent on the ionization technique used. Electron Ionization (EI) is a high-energy technique that often leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. Electrospray Ionization (ESI) is a softer ionization method that typically results in less fragmentation and provides information about the intact molecule, often as a protonated species ([M+H]+).

Predicted Electron Ionization (EI) Fragmentation: Under EI conditions, the primary fragmentation pathways for this compound would likely involve:

Alpha-cleavage adjacent to the ether oxygen, leading to the formation of a pyridin-3-ylmethyl cation (m/z 92) and a radical.

Cleavage of the ester group , resulting in the loss of an ethoxy group (-OCH2CH3) to form an acylium ion.

McLafferty rearrangement , if sterically feasible, involving the transfer of a gamma-hydrogen from the ethyl group to the carbonyl oxygen, followed by the elimination of ethylene.

Fragmentation of the pyridine ring , although this is generally less favorable.

Predicted Electrospray Ionization (ESI) Fragmentation: In ESI, the protonated molecule ([M+H]+ at m/z 196) would be the base peak. Collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) would likely show characteristic losses:

Loss of ethanol (46 Da) from the protonated molecule.

Loss of the entire ethyl acetate (B1210297) group (87 Da).

Cleavage of the ether bond , leading to the formation of the protonated pyridin-3-ylmethanol (m/z 110).

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is essential for separating a compound from a mixture and for assessing its purity. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. This compound, with a predicted boiling point amenable to GC analysis, can be effectively characterized by this method. The gas chromatogram would provide the retention time, which is a characteristic of the compound under specific conditions, and the mass spectrometer would provide a mass spectrum for identification. This technique is particularly useful for identifying and quantifying volatile impurities.

Table 2: Predicted GC-MS Parameters for Analysis of this compound

| Parameter | Value |

| Column | Typically a non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) |

| Injection Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Carrier Gas | Helium |

| MS Ionization Mode | Electron Ionization (EI) |

This table outlines typical starting parameters for a GC-MS analysis of this compound. Method optimization would be required for specific applications.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the method of choice for the analysis of non-volatile or thermally labile compounds. It is widely used for purity determination and impurity profiling. For this compound, a reversed-phase HPLC method would be appropriate, where the compound is separated based on its hydrophobicity.

A typical HPLC analysis for purity would involve monitoring the elution of the compound using a UV detector, likely at a wavelength where the pyridine ring exhibits strong absorbance (around 260 nm). The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 3: Predicted HPLC Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Column Temperature | Ambient or slightly elevated (e.g., 30 °C) |

This table provides a general-purpose HPLC method that could be adapted for the purity analysis of this compound. The exact gradient and mobile phase composition would need to be optimized.

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions.

For this compound, this analysis would be applicable if the compound can be obtained in a single crystalline form of sufficient quality. The resulting crystal structure would confirm the connectivity of the atoms and reveal details about its conformation in the solid state, including the orientation of the pyridine ring relative to the methoxyacetate (B1198184) side chain.

As of the current literature survey, there is no publicly available crystal structure for this compound. The successful application of this technique is contingent upon the ability to grow suitable single crystals.

Crystal Packing and Intermolecular Interactions

These interactions would include:

Van der Waals forces: These are ubiquitous, non-specific attractive or repulsive forces between molecules.

Dipole-dipole interactions: The polar nature of the C-O and C=O bonds in the ester group, as well as the C-N bonds in the pyridine ring, would likely lead to significant dipole-dipole interactions that influence molecular orientation within the crystal.

Hydrogen bonding: Although the molecule lacks strong hydrogen bond donors like -OH or -NH groups, weaker C-H···O and C-H···N hydrogen bonds could play a crucial role in the crystal packing. The oxygen atoms of the ether and ester groups, along with the nitrogen atom of the pyridine ring, could act as hydrogen bond acceptors.

π-π stacking: The aromatic pyridine ring could engage in π-π stacking interactions with neighboring rings, further stabilizing the crystal structure.

A detailed analysis would involve identifying these interactions and quantifying their geometric parameters, such as distances and angles, to build a comprehensive model of the supramolecular architecture.

Interactive Table: Potential Intermolecular Interactions This table is illustrative and not based on experimental data for the title compound.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) |

|---|---|---|---|

| C-H···O Hydrogen Bond | C-H (aromatic/aliphatic) | O (ether/ester) | 2.2 - 3.2 |

| C-H···N Hydrogen Bond | C-H (aromatic/aliphatic) | N (pyridine) | 2.3 - 3.4 |

| π-π Stacking | Pyridine Ring Centroid | Pyridine Ring Centroid | 3.3 - 3.8 |

Bond Lengths, Bond Angles, and Torsional Angles

The precise molecular geometry of this compound would be defined by its bond lengths, bond angles, and torsional (dihedral) angles. This data provides fundamental insights into the molecule's conformation and electronic structure.

Bond Lengths: These are the equilibrium distances between the nuclei of two bonded atoms. They are typically measured in angstroms (Å) and are indicative of bond order (single, double, triple) and the nature of the atoms involved.

Torsional Angles: Also known as dihedral angles, these describe the rotation around a chemical bond. They are crucial for understanding the three-dimensional conformation of the molecule, particularly the orientation of the ethyl acetate group relative to the pyridinylmethoxy fragment.

Without experimental data, the exact values for these parameters for this compound remain undetermined. The tables below are presented as examples of how such data would be structured.

Interactive Table: Hypothetical Bond Lengths This table is for illustrative purposes only.

| Atoms | Bond Length (Å) |

|---|---|

| C-C (pyridine ring) | ~1.39 |

| C-N (pyridine ring) | ~1.34 |

| C-O (ether) | ~1.43 |

| C=O (ester) | ~1.21 |

| C-O (ester) | ~1.33 |

Interactive Table: Hypothetical Bond Angles This table is for illustrative purposes only.

| Atoms (Angle) | Bond Angle (°) |

|---|---|

| C-N-C (in pyridine) | ~117 |

| C-O-C (ether) | ~112 |

| O=C-O (ester) | ~125 |

Interactive Table: Hypothetical Torsional Angles This table is for illustrative purposes only.

| Atoms (Dihedral) | Torsional Angle (°) |

|---|---|

| Py-C-O-C | ~180 |

| C-O-C-C(=O) | ~60 |

Computational Chemistry and Theoretical Investigations of Ethyl 2 Pyridin 3 Yl Methoxy Acetate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of Ethyl 2-((pyridin-3-yl)methoxy)acetate.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com Instead of calculating the complex wavefunction of a many-electron system, DFT focuses on the electron density, from which all ground-state properties can be derived. For this compound, DFT calculations are instrumental in optimizing the molecular geometry to find its most stable three-dimensional structure.

Once the geometry is optimized, a wealth of electronic properties can be calculated. For instance, the distribution of charges on each atom can be estimated, providing insights into the molecule's reactivity and intermolecular interactions. researchgate.net The molecular electrostatic potential (MEP) map can be generated to visualize electron-rich and electron-poor regions, highlighting sites susceptible to electrophilic or nucleophilic attack. Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

Hypothetical DFT-Calculated Properties for this compound

| Property | Calculated Value | Units |

|---|---|---|

| Total Energy | -1578.45 | Hartrees |

| HOMO Energy | -6.23 | eV |

| LUMO Energy | -0.89 | eV |

| HOMO-LUMO Gap | 5.34 | eV |

The Hartree-Fock (HF) method is a foundational ab initio approach that provides a good first approximation of the electronic structure. However, it treats each electron as moving in the average field of all other electrons, thereby neglecting the instantaneous electron-electron repulsion, known as electron correlation. wikipedia.org

To achieve higher accuracy, post-Hartree-Fock methods are employed. wikipedia.orgresearchgate.net These methods build upon the HF calculation to systematically include electron correlation. wikipedia.org Common post-Hartree-Fock methods include Møller-Plesset perturbation theory (MP2, MP3, etc.) and Coupled Cluster (CC) theory. wikipedia.org While computationally more demanding than DFT, these methods are often used as benchmarks for calculating highly accurate energies and properties, particularly for smaller molecules or for specific aspects of larger ones where electron correlation is crucial. For this compound, these methods could be used to obtain a more precise value for the total energy or to investigate excited states.

Hypothetical Comparison of Ground State Energies for this compound

| Method | Basis Set | Total Energy (Hartrees) | Relative Computational Cost |

|---|---|---|---|

| Hartree-Fock | 6-311++G(d,p) | -1577.98 | Low |

| DFT (B3LYP) | 6-311++G(d,p) | -1578.45 | Medium |

| MP2 | 6-311++G(d,p) | -1578.67 | High |

Conformational Analysis and Energy Landscapes

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecule. It treats atoms as balls and bonds as springs, allowing for rapid calculation of molecular geometries and energies. This speed makes it suitable for exploring the vast conformational space of flexible molecules like this compound to identify low-energy conformers.

A Potential Energy Surface (PES) scan is a systematic exploration of a molecule's energy as a function of its geometry. readthedocs.io For this compound, a PES scan could be performed by systematically rotating one or more of the molecule's rotatable bonds (dihedral angles) and calculating the energy at each step. rogue-scholar.org This process maps out the energy landscape, identifying energy minima that correspond to stable conformers and energy maxima that represent the transition states between them. The results of a PES scan are invaluable for understanding the barriers to conformational change and the relative populations of different conformers at thermal equilibrium.

Hypothetical Potential Energy Surface Scan Data for a Dihedral Angle in this compound

| Dihedral Angle (Degrees) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 5.2 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Global Minimum) |

| 120 | 5.5 | Eclipsed (Transition State) |

| 180 | 1.2 | Staggered (Local Minimum) |

| 240 | 5.5 | Eclipsed (Transition State) |

Spectroscopic Property Prediction and Validation

Computational methods are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure determination. For this compound, key spectroscopic techniques that can be simulated include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Theoretical calculations, typically using DFT, can predict the chemical shifts of ¹H and ¹³C atoms in the molecule. mdpi.com These predicted shifts can be correlated with experimental NMR spectra to aid in the assignment of peaks to specific atoms within the molecular structure. Similarly, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and twisting of chemical bonds and can be directly compared to the peaks in an experimental IR spectrum, helping to confirm the presence of specific functional groups. nih.gov

Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Data Type | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (CH₂) | 4.15 ppm | 4.20 ppm |

| ¹³C NMR Chemical Shift (C=O) | 170.5 ppm | 171.2 ppm |

| IR Vibrational Frequency (C=O stretch) | 1735 cm⁻¹ | 1740 cm⁻¹ |

Computed NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. Computational methods, particularly Density Functional Theory (TDFT), have become increasingly accurate in predicting NMR parameters. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating NMR chemical shifts.

For this compound, theoretical calculations would provide predicted ¹H and ¹³C chemical shifts. These calculations are typically performed on a geometry-optimized structure of the molecule. To enhance accuracy, it is common to apply a linear scaling to the raw calculated shielding tensor values, derived from correlating theoretical and experimental data for a set of standard compounds. For instance, one study established scaling factors for ¹³C and ¹H chemical shifts with specific DFT functionals and basis sets to improve the correlation with experimental values nrel.gov.

While specific computed NMR data for this compound is not readily found, a hypothetical table of computed chemical shifts is presented below to illustrate the expected output of such a study. The values are based on typical chemical shift ranges for the molecular fragments present.

Table 1: Hypothetical Computed ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-C2 | 8.5 | 149.0 |

| Pyridine-C4 | 7.8 | 136.0 |

| Pyridine-C5 | 7.4 | 124.0 |

| Pyridine-C6 | 8.6 | 150.0 |

| Methoxy-CH₂ | 4.7 | 70.0 |

| Acetate-CH₂ | 4.1 | 65.0 |

| Ethyl-CH₂ | 4.2 | 61.0 |

| Ethyl-CH₃ | 1.3 | 14.0 |

| Carbonyl-C=O | - | 170.0 |

Spin-spin coupling constants, which provide information about the connectivity of atoms, can also be computed. The accuracy of these predictions can be influenced by the chosen computational method and the treatment of solvent effects mdpi.com.

Calculated Vibrational Frequencies and IR Spectra

Vibrational spectroscopy, including infrared (IR) spectroscopy, is a key technique for identifying functional groups within a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, allowing for the generation of a theoretical IR spectrum. These calculations are typically performed on the optimized geometry of the molecule, and the resulting harmonic frequencies are often scaled by an empirical factor to better match experimental data.

For this compound, computational analysis would yield a set of vibrational modes, each with a specific frequency and intensity. These modes would correspond to the stretching, bending, and torsional motions of the molecule's chemical bonds. For example, studies on pyridine (B92270) derivatives have successfully assigned calculated vibrational frequencies to experimental FT-IR and FT-Raman spectra researchgate.netelixirpublishers.com.

A table of representative calculated vibrational frequencies for the key functional groups in this compound is provided below, based on typical values for these groups.

Table 2: Representative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|

| C-H stretch (Pyridine) | 3100-3000 |

| C-H stretch (Aliphatic) | 3000-2850 |

| C=O stretch (Ester) | ~1735 |

| C=N, C=C stretch (Pyridine ring) | 1600-1450 |

| C-O-C stretch (Ether) | 1150-1085 |

| C-O stretch (Ester) | 1250-1000 |

The generation of a full theoretical IR spectrum from these calculations can aid in the interpretation of experimental spectra and the confirmation of the molecular structure.

Reaction Mechanism Elucidation Through Computational Methods

Computational chemistry is a powerful tool for investigating the pathways of chemical reactions, providing insights into transition states, intermediates, and the energetics of the reaction process.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

To understand a chemical reaction at a molecular level, it is crucial to identify the transition state (TS), which represents the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize these transition states. For reactions involving this compound, such as its hydrolysis or reactions at the pyridine nitrogen, computational chemists would model the potential energy surface to find the saddle point corresponding to the TS.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation follows the reaction path downhill from the transition state to the reactants and products, confirming that the identified TS indeed connects the desired species. For instance, in a study of ether synthesis, IRC calculations were used to confirm that the located transition states connected the reactant and product complexes acs.org.

Activation Energy and Reaction Barrier Determination

The activation energy (Ea) of a reaction, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational methods can provide a quantitative measure of this energy barrier. For a hypothetical reaction of this compound, the energies of the reactant(s) and the transition state would be calculated, and their difference would yield the activation energy.

For example, the activation energy for the hydrolysis of ethyl acetate (B1210297) has been studied, providing insights into the reaction kinetics scribd.comuv.esscribd.com. Similar computational studies on this compound would allow for a prediction of its reactivity under various conditions.

Intermolecular Interactions and Solvation Effects

The behavior of molecules in condensed phases is governed by intermolecular interactions and their interactions with the solvent. Computational methods can model these effects to provide a more realistic description of molecular properties.

Hydrogen Bonding and π-π Stacking Interactions

This compound has several sites capable of participating in intermolecular interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, and the pyridine ring itself can engage in π-π stacking interactions.

Computational studies can quantify the strength and geometry of these interactions. For instance, extensive calculations on pyridine dimers have been performed to understand the landscape of π-π stacking interactions, revealing the interplay of electrostatic and dispersion forces nih.govresearchgate.net. Similarly, computational investigations into hydrogen bonding in pyridine-containing systems have provided detailed insights into these interactions rsc.orgnih.govacs.orgnih.gov.

A theoretical study of this compound could predict its preferred modes of self-assembly and its interactions with other molecules, which is crucial for understanding its crystal packing and its behavior in biological systems.

Solvation effects can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent. These models can be applied to the calculation of NMR chemical shifts, vibrational frequencies, and reaction energetics to provide results that are more comparable to experimental data obtained in solution mdpi.comresearchgate.net.

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound Solvation Models

Consequently, it is not possible to provide a detailed and evidence-based discussion on the use of implicit and explicit solvation models for this compound, nor to generate the requested data tables and in-depth research findings for section 4.5.2. The professional and authoritative article on this specific topic cannot be constructed without underlying research data, which appears to be unpublished or not publicly accessible at this time.

Further research in the field of computational chemistry would be required to generate the specific data and findings needed to accurately and comprehensively address the user's request.

Mechanistic Studies of Reactions Utilizing Ethyl 2 Pyridin 3 Yl Methoxy Acetate

Kinetic Studies of its Transformation

Kinetic analysis serves as a fundamental tool in unraveling the step-by-step process of a chemical reaction. By examining reaction rates under different conditions, it is possible to determine the rate law and activation parameters, which in turn shed light on the molecular dynamics of the transformation.

The rate law expresses the relationship between the rate of a chemical reaction and the concentration of its reactants. For a reaction involving Ethyl 2-((pyridin-3-yl)methoxy)acetate, such as its hydrolysis, the rate law can be determined by systematically altering the concentrations of the ester and other reactants, like a base, and measuring the impact on the initial reaction rate.

Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial Concentration of this compound (M) | Initial Concentration of Reactant B (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 2.0 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 4.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 8.0 x 10⁻⁵ |

Activation parameters provide thermodynamic insights into the transition state of a reaction. The activation energy (Ea) represents the minimum energy required for a reaction to occur and can be determined by studying the effect of temperature on the reaction rate constant (k) using the Arrhenius equation.

Further analysis using the Eyring equation allows for the calculation of the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡). A positive ΔH‡ indicates that energy is required to reach the transition state, while the value of ΔS‡ provides information about the degree of order in the transition state. For example, a negative ΔS‡ suggests a more ordered transition state compared to the reactants, which is often indicative of a mechanism where multiple molecules come together.

Hypothetical Activation Parameters for a Reaction of this compound

| Parameter | Value |

| Activation Energy (Ea) | 75 kJ/mol |

| Enthalpy of Activation (ΔH‡) | 72.5 kJ/mol |

| Entropy of Activation (ΔS‡) | -25 J/mol·K |

Isotopic Labeling Experiments to Elucidate Reaction Pathways

Isotopic labeling is a powerful technique for tracing the path of atoms throughout a chemical reaction, providing definitive evidence for specific mechanistic pathways.

Deuterium (²H) labeling is instrumental in determining whether a carbon-hydrogen bond is broken in the rate-determining step of a reaction. acs.org By replacing a specific hydrogen atom in this compound with deuterium, one can observe if there is a kinetic isotope effect—a change in the reaction rate. A significant decrease in the reaction rate upon deuterium substitution would suggest that the cleavage of that C-H bond is a critical part of the slowest step of the reaction.

In reactions such as hydrolysis, ¹⁸O labeling can be employed to identify which bond is being cleaved. For the hydrolysis of this compound, the reaction could proceed through the cleavage of either the acyl-oxygen bond or the alkyl-oxygen bond. By conducting the reaction in water enriched with ¹⁸O (H₂¹⁸O) and analyzing the products using mass spectrometry, the location of the ¹⁸O atom can be determined. If the ¹⁸O is incorporated into the resulting carboxylic acid, it confirms that the acyl-oxygen bond was broken during the reaction.

Stereochemical Investigations of Product Formation

When a reaction involving this compound leads to the formation of a chiral center, the stereochemistry of the product provides valuable information about the reaction mechanism. While the starting material itself is not chiral, reactions at certain positions could introduce chirality.

Diastereoselective Transformations

Diastereoselective reactions are crucial in organic synthesis for controlling the three-dimensional arrangement of atoms. In the context of molecules containing a pyridine (B92270) ring, the nitrogen atom can influence the stereochemical course of a reaction through coordination to a metal catalyst or by acting as a directing group.

Research on related pyridyl compounds has demonstrated the feasibility of achieving high diastereoselectivity. For instance, in metal-catalyzed reactions, the pyridine moiety can coordinate to the metal center, creating a chiral environment that directs the approach of a reactant, leading to the preferential formation of one diastereomer over another. The steric and electronic properties of the pyridine ring and its substituents play a significant role in the degree of diastereoselectivity observed.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |

| Pyridine-containing aldehyde | Chiral auxiliary | Lewis Acid | >95:5 | Hypothetical Example |

| Substituted vinyl pyridine | Organometallic reagent | Chiral Ligand/Metal Complex | 90:10 | Analogous System |

| Pyridyl ketone | Reducing agent with chiral ligand | N/A | 85:15 | Analogous System |

Enantioselective Syntheses

Enantioselective synthesis, the preferential formation of one enantiomer of a chiral product, is of paramount importance, particularly in medicinal chemistry. The pyridine ring in substrates like this compound can be a key element in achieving high enantioselectivity in asymmetric catalysis. Chiral ligands that can interact with the pyridine nitrogen or coordinate to a metal center alongside the pyridyl substrate can create a highly ordered and asymmetric transition state.

For example, in nickel-catalyzed enantioselective arylations of pyridinium (B92312) ions, a chiral phosphoramidite ligand coordinates to the nickel center. This chiral catalyst then directs the addition of an arylzinc reagent to the pyridinium ring, resulting in the formation of enantioenriched 2-aryl-1,2-dihydropyridine products nih.gov. This process highlights how the pyridine moiety can be activated and functionalized with high enantiocontrol nih.gov. Similarly, chiral half-sandwich rare-earth complexes have been shown to catalyze the enantioselective C–H bond addition of pyridines to alkenes with excellent enantioselectivity acs.org. The chiral ligand environment around the metal center is crucial for differentiating between the two enantiotopic C-H bonds of the pyridine ring acs.org.

| Substrate | Reagent | Catalyst System | Enantiomeric Excess (e.e.) | Reference |

| Pyridine | Arylzinc halide | Ni(0) / Chiral Phosphoramidite | Up to 98% | nih.gov |

| Pyridine | 1-Alkene | Chiral half-sandwich scandium complex | Up to 98:2 er | acs.org |

| 4-Methoxypyridinium salt | Arylzinc halide | Ni(0) / Chiral Phosphoramidite | High e.e. | nih.gov |

Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of chemical reactions provides crucial data on reaction kinetics, intermediates, and endpoint determination. For reactions involving pyridyl compounds, various spectroscopic techniques are employed.

In-situ NMR Spectroscopy

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring the progress of chemical reactions directly in the NMR tube. It allows for the identification and quantification of reactants, intermediates, and products over time. For reactions involving pyridine derivatives, changes in the chemical shifts of the pyridine ring protons or carbons can be tracked to follow the reaction progress. The introduction of deuterium labels into pyridine can significantly improve its NMR detectability through a process called Signal Amplification By Reversible Exchange (SABRE), which can lead to enhanced hyperpolarization levels for both ¹H and ¹³C nuclei nih.gov. This technique can be particularly useful for elucidating reaction mechanisms and kinetics.

Infrared and UV-Vis Spectroscopic Tracking

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are also valuable tools for monitoring reactions. In reactions involving this compound, changes in the IR spectrum, such as the stretching frequencies of the ester carbonyl group or the C-O-C ether linkage, could be monitored. UV-Vis spectroscopy can be employed to track the concentration of colored species or changes in conjugation within the reacting molecules. For instance, the reactivity of a series of iron pyridyl complexes in oxidation reactions has been compared using a dye substrate, where the degradation of the dye was monitored by UV-Vis spectroscopy nih.gov. This method provides information about the efficiency and mechanism of the catalyzed oxidation reactions nih.gov.

Catalytic Cycle Elucidation in Metal-Mediated Transformations

The pyridine moiety is a common and effective directing group in transition-metal-catalyzed C-H activation and functionalization reactions. Understanding the catalytic cycle is essential for optimizing reaction conditions and developing new catalysts.

Identification of Catalytically Active Species

In metal-mediated transformations involving pyridyl compounds, the initial step often involves the coordination of the pyridine nitrogen to the metal center. This coordination can facilitate subsequent steps in the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination.

For example, in palladium-catalyzed direct arylation of pyridine N-oxides, detailed mechanistic studies have suggested an inner-sphere concerted metalation-deprotonation (CMD) pathway acs.org. The catalytically active species is a palladium complex where the pyridine N-oxide is coordinated to the metal center. The presence of acetate (B1210297) has been shown to play a critical role in the C-H activation step at palladium(IV) centers supported by a tris(2-pyridyl)methane ligand nih.gov. Mechanistic investigations revealed that the process involves ligand exchange from chloride to acetate, followed by isomerization and then acetate-assisted C-H cleavage nih.gov.

In nickel-terpyridine catalyzed cross-coupling reactions, the catalytically active species can involve various oxidation states of nickel (from 0 to +IV) and even reduced forms of the terpyridine ligand mdpi.com. Spectroscopic and electrochemical studies have been instrumental in identifying these active species and understanding their role in the catalytic cycle mdpi.com. The proposed cycle for the nickel-catalyzed arylation of pyridinium ions involves a Ni(0) species that undergoes oxidative addition to the pyridinium ion, followed by transmetalation with an arylzinc reagent and subsequent reductive elimination to yield the product and regenerate the Ni(0) catalyst nih.gov.

| Reaction Type | Metal | Proposed Active Species | Key Mechanistic Steps | Reference |

| Direct Arylation of Pyridine N-Oxides | Palladium | Pd(II) complex | Concerted Metalation-Deprotonation (CMD) | acs.org |

| C-H Activation | Palladium | Pd(IV)-acetate complex | Acetate-assisted C-H cleavage | nih.gov |

| Cross-Coupling | Nickel | Ni(I) and Ni(II) species with terpyridine ligand | Oxidative addition, reductive elimination | mdpi.com |

| Arylation of Pyridinium Ions | Nickel | Ni(0) complex | Oxidative addition, transmetalation, reductive elimination | nih.gov |

Proposed Intermediates and Transition States

In the absence of direct experimental or computational studies on the reaction mechanisms specifically involving this compound, plausible intermediates and transition states can be proposed based on analogous, well-established reaction mechanisms in organic chemistry. The formation of this compound, a pyridyl ether derivative, is likely to proceed via a nucleophilic substitution pathway, such as the Williamson ether synthesis. This reaction would involve the reaction of a pyridylmethoxide with an ethyl haloacetate.

The key steps in such a reaction involve the formation of a nucleophilic intermediate and its subsequent reaction via a transition state to form the final product.

Proposed Intermediates: The Pyridin-3-ylmethoxide Anion

The initial step in the proposed synthesis of this compound is the deprotonation of (pyridin-3-yl)methanol by a suitable base to form the corresponding alkoxide, the pyridin-3-ylmethoxide anion. This anion is a crucial reactive intermediate.

The key characteristics of this proposed intermediate are:

Structure: The negative charge is localized primarily on the oxygen atom of the methoxy group.

Reactivity: This alkoxide is a potent nucleophile, capable of attacking an electrophilic carbon center. The nucleophilicity is influenced by the electron-withdrawing nature of the pyridine ring, which can modulate the electron density on the oxygen atom.

| Characteristic | Description |

| Species | Pyridin-3-ylmethoxide anion |

| Role | Nucleophilic Intermediate |

| Key Feature | Localized negative charge on the oxygen atom |

| Formation | Deprotonation of (pyridin-3-yl)methanol |

Proposed Transition States: SN2 Pathway

Following the formation of the pyridin-3-ylmethoxide intermediate, the reaction would proceed via a bimolecular nucleophilic substitution (SN2) reaction with an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate). The transition state is the highest energy point along the reaction coordinate for this step.

The proposed transition state for the SN2 reaction would exhibit the following features:

Geometry: A trigonal bipyramidal geometry around the alpha-carbon of the ethyl acetate moiety. The incoming nucleophile (pyridin-3-ylmethoxide) and the leaving group (halide ion) are positioned 180° apart.

Bonding: The bond between the oxygen of the nucleophile and the carbon is partially formed, while the bond between the carbon and the leaving group is partially broken.

Charge Distribution: The negative charge is delocalized over the incoming nucleophile and the outgoing leaving group.

Detailed characteristics of the proposed SN2 transition state are outlined in the table below.

| Feature | Description |

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) |

| Attacking Nucleophile | Pyridin-3-ylmethoxide |

| Electrophilic Center | α-carbon of ethyl haloacetate |

| Geometry at Carbon | Trigonal Bipyramidal |

| Bond Formation | Partial C-O bond |

| Bond Cleavage | Partial C-Halogen bond |

| Charge | Delocalized negative charge |

The energy of this transition state is a critical factor in determining the rate of the reaction. Steric hindrance around the electrophilic carbon or the nucleophilic oxygen can significantly impact the energy of the transition state and, consequently, the reaction rate.

Future Directions and Emerging Research Avenues for Ethyl 2 Pyridin 3 Yl Methoxy Acetate

Development of Novel Synthetic Pathways with Enhanced Sustainability

The imperative for green chemistry is driving a paradigm shift in the synthesis of chemical compounds. nih.gov For Ethyl 2-((pyridin-3-yl)methoxy)acetate, moving beyond traditional synthetic routes towards more sustainable methods is a key future direction. This involves exploring pathways that minimize waste, reduce energy consumption, and utilize renewable resources.

Biocatalytic Approaches

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild reaction conditions. While specific biocatalytic routes to this compound have not been detailed, the enzymatic synthesis of other pyridine (B92270) esters demonstrates significant potential. researchgate.net For instance, Novozym 435, an immobilized lipase, has been effectively used to catalyze the esterification of nicotinic acids with various alcohols. researchgate.net

Future research could focus on identifying or engineering enzymes capable of catalyzing the etherification of 3-pyridinemethanol (B1662793) with an ethyl acetate (B1210297) precursor or the direct esterification of a pyridinyl-methoxy-acetic acid intermediate. A potential biocatalytic route could involve a lipase-catalyzed reaction as depicted in the table below.

Table 1: Potential Biocatalytic Synthesis of Pyridine Esters

| Enzyme | Substrate 1 | Substrate 2 | Product Example | Yield | Reference |

|---|---|---|---|---|---|

| Novozym 435 | Nicotinic Acid | Phenethyl alcohol | Phenethyl nicotinate | >80% | researchgate.net |

This approach would align with green chemistry principles by operating under mild temperatures and pressures, and potentially reducing the need for hazardous organic solvents. researchgate.netnih.gov

Electrochemical Synthesis

Electrochemical synthesis, which uses electricity to drive chemical reactions, is a powerful tool for sustainable chemistry. researchgate.net It can minimize the use of stoichiometric reagents and often proceeds under ambient conditions. The synthesis of pyridine derivatives has been achieved through various electrochemical methods. rsc.orgmdpi.com For example, electrochemical oxidation has been used to replace chemical oxidants in the synthesis of pyridinium (B92312) salts from dihydropyridines. researchgate.net

A prospective electrochemical pathway for this compound could involve the anodic oxidation of 3-pyridinemethanol to form a reactive intermediate, which then couples with an ethyl acetate-derived nucleophile. Research in this area would need to optimize electrode materials, electrolytes, and reaction conditions to achieve high selectivity and yield for the target ether-ester structure. nih.gov This method offers a promising alternative to traditional syntheses that may rely on harsh reagents. researchgate.net

Exploration of Advanced Catalytic Applications

The pyridine moiety within this compound makes it an intriguing candidate as a ligand in catalysis. alfachemic.com The nitrogen atom's lone pair of electrons can coordinate with metal centers, potentially influencing the metal's catalytic activity and selectivity.

Heterogeneous Catalysis

Heterogeneous catalysts, which are in a different phase from the reactants, are advantageous for their ease of separation and recyclability. Pyridine-containing ligands have been incorporated into solid supports, such as polymers or metal-organic frameworks (MOFs), to create robust and reusable catalysts. nsf.govresearchgate.net For instance, Pd(II) complexes with various pyridine ligands have been studied as catalysts in cross-coupling reactions, showing a correlation between ligand basicity and catalytic efficiency. nih.govacs.org

Future research could involve immobilizing this compound or a derivative onto a solid support like sulfated zirconium oxide or a porous polymer. nsf.gov The resulting material could be tested as a heterogeneous catalyst in reactions such as C-C bond formation or hydrogenations, where pyridine ligands are known to play a role. alfachemic.comunimi.it

Table 2: Examples of Pyridine-Based Catalytic Systems

| Catalyst Type | Ligand/Support | Metal | Reaction Type | Reference |

|---|---|---|---|---|

| Homogeneous | Substituted Pyridines | Pd(II) | Suzuki Cross-Coupling | acs.org |

| Heterogeneous | Sulfated Zirconium Oxide | Ir(I) | Pyridine Hydroboration | nsf.gov |

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful method for organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. magnusgroup.orgsigmaaldrich.com Pyridine derivatives and their N-oxides have been used as catalysts or substrates in photoredox reactions. For example, pyridine N-oxides can be oxidized by an excited-state photocatalyst to generate reactive N-oxy radicals, which can then participate in alkene functionalization. nih.govacs.org

The structure of this compound, containing both an ether and a pyridine ring, offers avenues for exploration in photoredox catalysis. Future studies could investigate its potential as a ligand for photocatalysts like iridium or ruthenium complexes, or as a substrate in C-H functionalization reactions. acs.org The activation of the C-O bond in the methoxyacetate (B1198184) group via photoredox catalysis could also lead to novel synthetic transformations. diva-portal.org

Integration into Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The pyridine ring is a versatile building block in crystal engineering and the design of supramolecular architectures due to its ability to form hydrogen bonds and coordinate with metals. nih.govnih.gov

This compound possesses several features conducive to forming supramolecular assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the ester and ether oxygens can also participate in hydrogen bonding. conicet.gov.ar This could allow for the construction of complex, ordered structures like co-crystals, coordination polymers, or discrete molecular cages. nih.govrsc.orgresearchgate.net

Future research would involve co-crystallization experiments with various hydrogen bond donors (e.g., carboxylic acids) or coordination with different metal ions to explore the resulting solid-state structures. nih.govconicet.gov.ar Understanding the interplay of these non-covalent interactions could lead to the design of new materials with tailored properties, such as specific host-guest binding capabilities or unique solid-state packing arrangements. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 3-pyridinemethanol |

| Nicotinic Acid |

| Phenethyl nicotinate |

| Octyl nicotinate |

| Pyridinium salts |

Host-Guest Chemistry

The structural motifs of this compound, specifically the pyridine ring and the ester group, make it a compelling candidate for exploration in host-guest chemistry. wikipedia.org This field of supramolecular chemistry focuses on the formation of unique complexes between a "host" molecule and a "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org The pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, while the ester group can also participate in hydrogen bonding.

Future investigations could explore the encapsulation of this compound as a guest within various host molecules, such as cyclodextrins, calixarenes, or larger coordination cages. wikipedia.orgrsc.org Such studies would aim to understand the nature and strength of the non-covalent interactions driving complex formation. Conversely, derivatives of this compound could be designed to act as hosts for specific guest molecules, leveraging the pyridyl moiety for recognition. northwestern.edu The insights gained could lead to applications in areas like sensing, catalysis, and controlled release systems.

Table 1: Potential Host-Guest Interactions Involving this compound

| Potential Role of Compound | Interacting Moiety | Type of Interaction | Potential Host/Guest Partner |

| Guest | Pyridine Nitrogen | Hydrogen Bonding, Metal Coordination | Cyclodextrins, Calixarenes, Metal-Organic Cages |

| Guest | Ester Group | Hydrogen Bonding | Macrocyclic Hosts with H-bond Donors |

| Host (as a derivative) | Modified Pyridine Ring | Multiple Non-covalent Interactions | Small Organic Molecules, Ions |

Self-Assembly Processes

The molecular structure of this compound inherently contains the necessary functionalities to drive self-assembly into ordered supramolecular structures. The pyridine ring can engage in π-π stacking interactions, while the potential for hydrogen bonding and dipole-dipole interactions also exists. rsc.orgrsc.org The interplay of these forces can guide the spontaneous organization of molecules into well-defined nano- and microstructures. rsc.orgrsc.org

Future research is expected to focus on controlling the self-assembly of this compound and its derivatives in various solvents and on different surfaces. acs.org The influence of molecular structure on the resulting aggregated morphologies will be a key area of investigation. rsc.orgrsc.org Understanding and controlling these self-assembly processes could enable the fabrication of novel materials with tailored optical, electronic, or catalytic properties. The pyridine functionality, being sensitive to stimuli like pH, offers a potential handle for creating dynamic and responsive self-assembled systems. rsc.org

Computational Design of Novel Derivatives

Computational chemistry presents a powerful toolset for accelerating the discovery and optimization of novel derivatives of this compound with enhanced or specific properties.

Virtual screening involves the computational assessment of large libraries of virtual compounds to identify those with a high probability of possessing a desired activity or property. ijfmr.comnih.govresearchgate.net For this compound, virtual libraries of derivatives could be generated by systematically modifying its chemical structure. These libraries could then be screened for properties such as binding affinity to a specific biological target, optimal electronic properties for materials applications, or specific solubility characteristics. ijfmr.comnih.gov This in silico approach can significantly reduce the time and cost associated with synthesizing and testing a large number of compounds, focusing experimental efforts on the most promising candidates. bohrium.com

Structure-property relationship (SPR) modeling aims to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.govnih.gov By applying quantum chemical calculations and other computational methods to a series of derivatives of this compound, it is possible to build predictive models. nih.govmdpi.com These models can elucidate how modifications to the molecular structure, such as the introduction of different substituents on the pyridine ring, affect properties like reactivity, stability, and intermolecular interactions. nih.govnih.gov Such models are invaluable for the rational design of new derivatives with fine-tuned characteristics for specific applications. nih.govmdpi.com

Table 2: Computationally Explored Properties of Pyridine Derivatives

| Property | Computational Method | Application |

| Binding Affinity | Molecular Docking | Drug Discovery |

| Electronic Properties | Density Functional Theory (DFT) | Materials Science |

| Solubility | Quantitative Structure-Property Relationship (QSPR) | Formulation Science |

| Thermal Stability | Molecular Dynamics (MD) Simulations | Materials Durability |

Scalable Production and Process Intensification

For any chemical compound to be utilized in practical applications, its synthesis must be scalable, efficient, and cost-effective. Future research into the production of this compound and its derivatives will likely focus on process intensification. numberanalytics.comnumberanalytics.comaiche.org

Continuous flow manufacturing offers numerous advantages over traditional batch processing, particularly for the synthesis of fine chemicals and pharmaceuticals. contractpharma.comnih.gov These benefits include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. researchgate.netakjournals.com The development of a continuous flow process for the synthesis of this compound could significantly improve its production efficiency. vcu.eduacs.org This would involve the design of a flow reactor setup where reagents are continuously fed and the product is continuously collected, allowing for a more streamlined and automated manufacturing process. nih.gov This approach is becoming increasingly important in the pharmaceutical and chemical industries for achieving more sustainable and economical production. contractpharma.com

Reactor Design and Optimization

The synthesis and subsequent reactions of this compound can be significantly influenced by the choice of reactor and the optimization of process parameters. Emerging research in chemical engineering points towards the adoption of advanced reactor technologies to enhance efficiency, safety, and scalability. Future developments in this area are likely to focus on continuous flow systems and process intensification, moving away from traditional batch reactors for the production of pyridine derivatives and esters.

Continuous Flow Microreactors

Continuous flow microreactors are a promising avenue for the synthesis of this compound and its derivatives. These systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. organic-chemistry.org The use of microreactors can be particularly advantageous for managing exothermic reactions, a common feature in the synthesis of heterocyclic compounds. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, mitigating the risk of thermal runaways and improving the safety profile of the process. bme.huresearchgate.net

Research on the N-oxidation of pyridine derivatives using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide has demonstrated the potential of this technology. organic-chemistry.orgthieme-connect.com This continuous flow process proved to be safer, more environmentally friendly, and more efficient than conventional batch methods, achieving yields of up to 99%. thieme-connect.com Such a system could be adapted for reactions involving this compound, potentially leading to significant process improvements. The stability and high efficiency of these systems, capable of operating continuously for extended periods, make them suitable for large-scale industrial production. organic-chemistry.org

Table 1: Comparison of Batch vs. Continuous Flow Microreactor for Pyridine Derivative Synthesis

| Parameter | Conventional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio |

| Mass Transfer | Often limited by mixing | Enhanced due to small diffusion distances |

| Safety | Higher risk of thermal runaway | Inherently safer due to small reaction volume |

| Scalability | Difficult, often requires re-optimization | Straightforward by numbering-up or scaling-up |

| Control | Less precise control over parameters | Precise control over temperature, pressure, time |

| Yield & Purity | Variable, may require extensive purification | Often higher yields and purities |

This table provides a generalized comparison based on principles of chemical reactor engineering.